molecular formula C3H8O2 B107029 1,2-Propanediol-d8 CAS No. 80156-55-4

1,2-Propanediol-d8

Cat. No.: B107029
CAS No.: 80156-55-4
M. Wt: 84.14 g/mol
InChI Key: DNIAPMSPPWPWGF-INOGVRQUSA-N
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Description

1,2-Propanediol-d8: is a deuterated form of 1,2-propanediol, also known as propylene glycol. It is a stable isotope-labeled compound where eight hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .

Mechanism of Action

Target of Action

1,2-Propanediol-d8, also known as Propylene glycol-d8, is an important building block used in the manufacture of various products . It is primarily used as a component in the production of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent . The primary targets of this compound are the metabolic pathways in microorganisms that can convert it into useful products .

Mode of Action

It is known to be involved in various metabolic pathways in microorganisms . It is used as a substrate by these organisms, which convert it into other useful compounds through a series of biochemical reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. Among the reported microbial genera with this compound production capacity, most have been confirmed to produce this compound mainly through the use of various sugars, such as fucose, rhamnose, and glucose . The formation of this compound was first reported as a product of cellulose decomposition in Clostridium thermobutyricum .

Pharmacokinetics

It is known that this compound has a molecular weight of 8414 and a density of 1143 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the production of various useful compounds through microbial biosynthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the production of this compound from renewable alternative raw materials has great potential to replace traditional petroleum-derived this compound with substantial environmental and economic benefits . The use of renewable raw materials can reduce energy consumption and lower the carbon footprint of the process .

Biochemical Analysis

Biochemical Properties

1,2-Propanediol-d8 plays a significant role in biochemical reactions. It is involved in the synthesis of 1,2-propanediol, which is a crucial step in the metabolic pathways of several microorganisms . The enzymes involved in these reactions include methylglyoxal synthase (MGS) and glycerol dehydrogenase . These enzymes interact with this compound, facilitating its conversion into other compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into methylglyoxal, a precursor for 1,2-propanediol synthesis, by the enzyme MGS . This reaction is part of the metabolic pathway that leads to the production of 1,2-propanediol. The process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving the engineering of E. coli for 1,2-propanediol production, the production increased from 0.25 to 0.85 g/L over time . This suggests that this compound has a stable nature and does not degrade significantly over time.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of compounds can vary with different dosages. For instance, in a study on the genotoxicity of 1,2-propanediol (not the deuterated form) on mouse oocytes, different concentrations of the compound were used

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of 1,2-propanediol . This pathway involves the enzymes MGS and glycerol dehydrogenase, which interact with this compound . The pathway can influence metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propanediol-d8 can be synthesized through the deuteration of 1,2-propanediol. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically requires a catalyst like platinum or palladium and is conducted under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 1,2-propanediol through a reactor containing a deuterium source and a catalyst. The reaction conditions are optimized to achieve high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediol-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Deuterated hydroxyacetone, deuterated lactic acid.

    Reduction: Deuterated propan-1-ol.

    Substitution: Deuterated alkyl halides.

Scientific Research Applications

Microbial Production

1,2-Propanediol is commonly produced through microbial fermentation processes. Recent advancements have highlighted the potential of using deuterated forms like 1,2-Propanediol-d8 in metabolic studies and isotopic labeling. The production pathways for 1,2-propanediol include:

  • Fermentation of Sugars : Microorganisms can convert de-oxy sugars such as fucose and rhamnose into 1,2-propanediol. This method emphasizes the renewable aspect of producing this compound from biomass .
  • Glycolytic Intermediates : The use of dihydroxyacetone phosphate (DHAP) as a substrate has been explored to enhance yields .

The ability to use isotopically labeled compounds like this compound allows researchers to trace metabolic pathways and better understand the biochemical processes involved in fermentation.

Catalytic Oxidation to Lactic Acid

Another significant application of this compound is in the selective oxidation to lactic acid. This reaction is crucial as lactic acid is a valuable commodity chemical used in food and pharmaceutical industries. Recent studies have reported:

  • Catalyst Efficiency : Using palladium nanoparticles supported on functionalized multi-walled carbon nanotubes has shown promising results, achieving lactic acid yields of up to 68.3% under optimized conditions .
  • Reaction Conditions : The selectivity for lactic acid can be influenced by factors such as reaction time, temperature, and the molar ratio of sodium hydroxide to 1,2-propanediol .

This application not only highlights the utility of this compound in producing valuable chemicals but also points towards its role in advancing catalytic processes.

Biological Studies

The use of deuterated compounds like this compound in biological research provides insights into metabolic processes and drug interactions. For example:

  • Isotopic Labeling : Deuterated compounds are often employed in pharmacokinetic studies to trace the metabolism of drugs within biological systems.
  • Cancer Research : Compounds derived from or related to 1,2-propanediol have been investigated for their cytotoxic properties against various cancer cell lines . The structural modifications involving deuterated forms can influence their biological activity.

Summary Table of Applications

Application AreaDescriptionKey Findings
Microbial ProductionFermentation using renewable resourcesHigh yields from de-oxy sugars and glycolytic intermediates
Catalytic OxidationConversion to lactic acidYields up to 68.3% with optimized palladium catalysts
Biological StudiesMetabolic tracing and drug interaction studiesInsights into drug metabolism and cytotoxicity against cancer cells

Comparison with Similar Compounds

Uniqueness: 1,2-Propanediol-d8 is unique due to its specific isotopic labeling and structural properties, which make it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions while maintaining isotopic integrity makes it a valuable tool in scientific research .

Biological Activity

1,2-Propanediol-d8, a deuterated form of 1,2-propanediol (also known as propylene glycol), is a compound that has garnered attention in various fields, including pharmacology and toxicology. This article explores its biological activity, focusing on its metabolic pathways, neurobehavioral effects, and potential applications in research.

Metabolism and Pharmacokinetics

1,2-Propanediol is primarily metabolized in the liver through the action of alcohol dehydrogenase (ADH), which converts it into lactaldehyde. This intermediate is further metabolized by aldehyde dehydrogenase (ALDH) into lactic acid, which is subsequently converted into pyruvate by lactate dehydrogenase (LDH) . The pharmacokinetics of this compound indicates rapid absorption within approximately one hour after administration, with a half-life estimated at around four hours in humans .

Table 1: Metabolic Pathways of this compound

EnzymeReaction
Alcohol Dehydrogenase (ADH)Converts this compound to lactaldehyde
Aldehyde Dehydrogenase (ALDH)Converts lactaldehyde to lactic acid
Lactate Dehydrogenase (LDH)Converts lactic acid to pyruvate

Neurobehavioral Effects

Recent studies have highlighted the neurobehavioral consequences of exposure to this compound. A significant investigation using zebrafish models demonstrated that developmental exposure led to long-term neurobehavioral changes in adult fish. Notably, while vascular development was unaffected, there were decreases in the expression of vascular genes such as Flk1 and Vegf . The study also found increases in the transcript abundance of metabolic enzymes associated with 1,2-propanediol metabolism.

Case Study: Zebrafish Model

  • Objective : To evaluate the neurobehavioral effects of developmental exposure to this compound.
  • Methodology : Zebrafish embryos were exposed to varying concentrations of this compound and assessed for neurodevelopmental impacts.
  • Findings :
    • Long-term behavioral changes were observed.
    • No significant alterations in plasma cortisol or neurotransmitter levels were noted.
    • Increased expression of genes involved in metabolic processing was recorded.

Toxicological Considerations

The safety profile of this compound has been evaluated through various toxicological assessments. It is generally recognized as safe when used appropriately; however, its effects on neurodevelopment raise concerns regarding its presence in consumer products such as e-cigarettes. The potential for developmental toxicity necessitates further research to understand its implications fully.

Applications in Research

Due to its unique properties and metabolic behavior, this compound serves as a valuable tool in scientific research. It can be utilized in studies investigating metabolic pathways and the effects of compounds on neurodevelopment. Its deuterated nature allows for precise tracking and quantification in various experimental setups.

Table 2: Research Applications of this compound

ApplicationDescription
Metabolic StudiesTracking metabolic pathways using isotopic labeling
Neurodevelopmental ResearchInvestigating impacts on brain development
Toxicological AssessmentsEvaluating safety profiles in consumer products

Properties

IUPAC Name

1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIAPMSPPWPWGF-INOGVRQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583832
Record name (~2~H_6_)Propane-1,2-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80156-55-4
Record name (~2~H_6_)Propane-1,2-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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